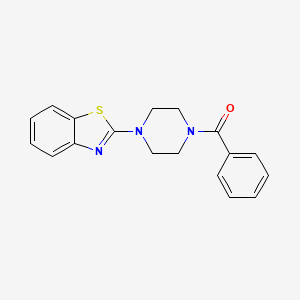

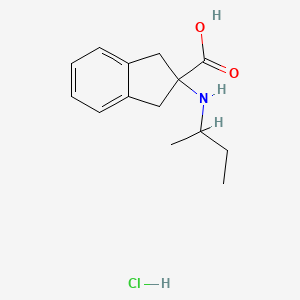

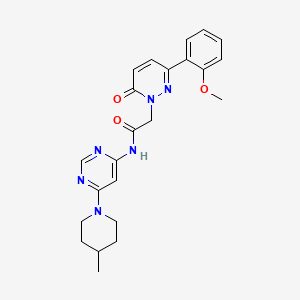

![molecular formula C17H13N3OS B2888035 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile CAS No. 578753-90-9](/img/structure/B2888035.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, also known as BMN-673 or talazoparib, is a potent PARP (poly ADP-ribose polymerase) inhibitor. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has shown promising results in cancer therapy. BMN-673 is a relatively new drug that has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Antitumor Properties : Benzothiazole derivatives, like (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, are known for their antitumor properties. They induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial-mediated signaling, as well as activation of caspases and MAPK pathways (Repický, Jantová, & Cipak, 2009). Similarly, other benzothiazole derivatives demonstrate significant antitumor activity by different mechanisms, including DNA adduct formation in sensitive tumor cells and modulation of cytochrome P450 enzymes (Leong et al., 2003).

Antimicrobial Properties : Some benzothiazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. This includes benzothiazole-substituted β-lactam hybrids and other novel diastereoselective compounds (Alborz et al., 2018).

Corrosion Inhibition

- Protection Against Steel Corrosion : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, particularly in acidic environments. They exhibit high inhibition efficiency, and their adsorption onto surfaces occurs via both physical and chemical means (Hu et al., 2016).

Biochemical and Biomedical Research

- Enzyme Inhibition and NO Scavenging Activities : Benzothiazoles are also explored for their bioactivity in terms of enzyme inhibition and nitric oxide scavenging. Specific derivatives have shown potent urease enzyme inhibition and NO scavenging properties (Gull et al., 2013).

- Fluorescent Probes for Bioassays : Certain benzothiazole derivatives are developed as ratiometric fluorescent probes for in vitro monitoring and cellular imaging, such as in the case of human carboxylesterase 1 activity assessment (Liu et al., 2014).

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-21-14-6-4-5-13(9-14)19-11-12(10-18)17-20-15-7-2-3-8-16(15)22-17/h2-9,11,19H,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGPZDKMUUKCJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

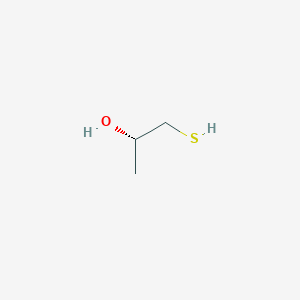

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)

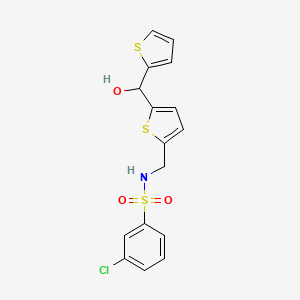

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)

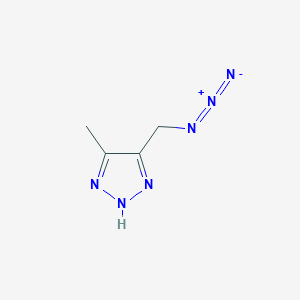

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)

![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)